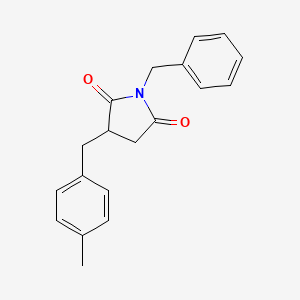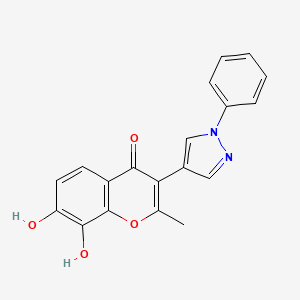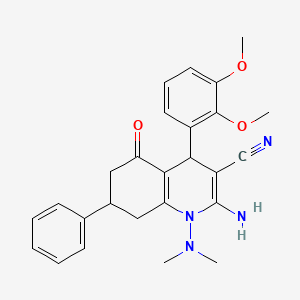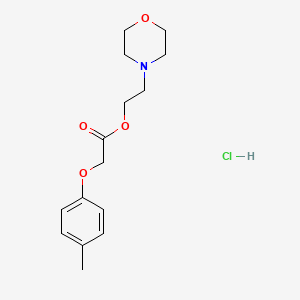![molecular formula C15H20N2O2S B3964722 N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]-4-methylbenzamide](/img/structure/B3964722.png)
N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]-4-methylbenzamide
説明
N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]-4-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMTB, and it has been synthesized using various methods. The purpose of
作用機序
The mechanism of action of DMTB involves the inhibition of various enzymes and signaling pathways. DMTB has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair, leading to the induction of apoptosis. Additionally, DMTB has been shown to inhibit the activity of NF-kB, a transcription factor that regulates the expression of pro-inflammatory cytokines, leading to the inhibition of inflammation.
Biochemical and Physiological Effects
DMTB has been shown to have various biochemical and physiological effects. Studies have shown that DMTB can induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the activity of anti-apoptotic proteins. Additionally, DMTB has been shown to inhibit angiogenesis by inhibiting the activity of vascular endothelial growth factor (VEGF), a protein that promotes the growth of blood vessels. DMTB has also been shown to inhibit the replication of viruses by inhibiting viral RNA synthesis.
実験室実験の利点と制限
DMTB has several advantages and limitations for lab experiments. One of the advantages is that it is easy to synthesize using various methods. Additionally, DMTB has been shown to have potent anticancer, antiviral, and anti-inflammatory effects, making it a promising therapeutic agent. However, one of the limitations is that DMTB has poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of DMTB. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, viral infections, and inflammatory diseases. Additionally, further studies are needed to understand the mechanism of action of DMTB and its effects on various signaling pathways. Another direction is to develop more efficient methods for synthesizing DMTB and improving its solubility in water, which could enhance its therapeutic potential. Finally, more studies are needed to investigate the safety and toxicity of DMTB in vivo, which could pave the way for its clinical development.
科学的研究の応用
DMTB has been extensively studied for its potential therapeutic applications, including its use as an anticancer agent, antiviral agent, and anti-inflammatory agent. Studies have shown that DMTB can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, DMTB has been shown to inhibit the replication of viruses, including HIV and hepatitis C virus. DMTB has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
N-(2,6-dimethylmorpholine-4-carbothioyl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-10-4-6-13(7-5-10)14(18)16-15(20)17-8-11(2)19-12(3)9-17/h4-7,11-12H,8-9H2,1-3H3,(H,16,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMLZADCDCVKRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=S)NC(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-benzoyl-3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-2-azepanone](/img/structure/B3964659.png)
![3-[3-(4-bromophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B3964661.png)

![N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(1-naphthylmethyl)-1-piperazinyl]propanamide hydrochloride](/img/structure/B3964665.png)

![3-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3964676.png)

![diisobutyl [anilino(4-chlorophenyl)methyl]phosphonate](/img/structure/B3964685.png)
![5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3964695.png)

![4-(2-furoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3964713.png)
![3-amino-4-(2-chlorophenyl)-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3964724.png)
![3,4,6,7,8,9-hexahydrodibenzo[b,d]furan-1(2H)-one oxime](/img/structure/B3964739.png)